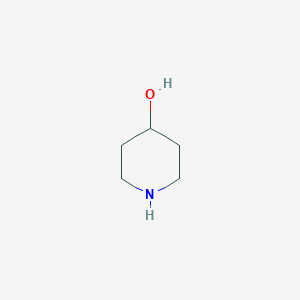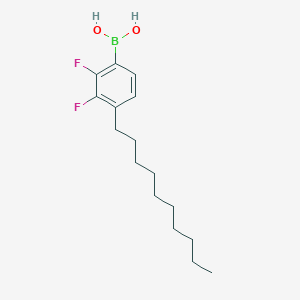![molecular formula C28H56N2O2 B117151 N-[2-(Tridecanoylamino)ethyl]tridecanamide CAS No. 148367-70-8](/img/structure/B117151.png)
N-[2-(Tridecanoylamino)ethyl]tridecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Tridecanoylamino)ethyl]tridecanamide, also known as TTDA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and is composed of a tridecanoyl group and an ethylenediamine moiety. TTDA has shown promising results in various studies due to its unique properties and structure.
Mecanismo De Acción
The mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide is not fully understood. However, it is believed to disrupt the cell membrane of bacteria, leading to cell death. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been shown to inhibit the growth of biofilms, which are communities of bacteria that are highly resistant to antibiotics.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have no significant effect on liver and kidney function, making it a safe candidate for further research. N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Tridecanoylamino)ethyl]tridecanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also exhibits potent antibacterial activity, making it a useful tool for studying bacterial infections. However, N-[2-(Tridecanoylamino)ethyl]tridecanamide has some limitations. Its mechanism of action is not fully understood, and its effectiveness against certain strains of bacteria is still being investigated.
Direcciones Futuras
There are several future directions for the research of N-[2-(Tridecanoylamino)ethyl]tridecanamide. One potential application is in the development of new antimicrobial agents. N-[2-(Tridecanoylamino)ethyl]tridecanamide has shown promising results in vitro, and further research is needed to determine its effectiveness in vivo. Another potential application is in the treatment of inflammatory diseases. N-[2-(Tridecanoylamino)ethyl]tridecanamide has been found to have anti-inflammatory properties, and further research is needed to determine its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(Tridecanoylamino)ethyl]tridecanamide and its effectiveness against different strains of bacteria.
Métodos De Síntesis
The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide involves the reaction of tridecanoic acid with ethylenediamine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain pure N-[2-(Tridecanoylamino)ethyl]tridecanamide. The synthesis of N-[2-(Tridecanoylamino)ethyl]tridecanamide has been well-established, and its purity can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(Tridecanoylamino)ethyl]tridecanamide has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). N-[2-(Tridecanoylamino)ethyl]tridecanamide has also been found to have antifungal and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
148367-70-8 |
|---|---|
Nombre del producto |
N-[2-(Tridecanoylamino)ethyl]tridecanamide |
Fórmula molecular |
C28H56N2O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
N-[2-(tridecanoylamino)ethyl]tridecanamide |
InChI |
InChI=1S/C28H56N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27(31)29-25-26-30-28(32)24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32) |
Clave InChI |
NKTOONQUZZLNIM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCC |
Sinónimos |
N,N'-(1,2-Ethanediyl)bis(tridecanamide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



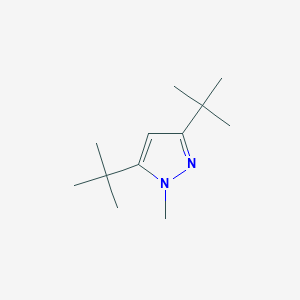
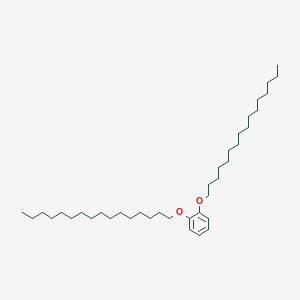
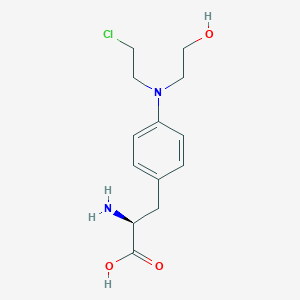
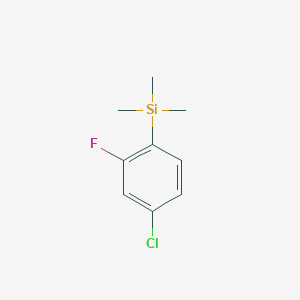
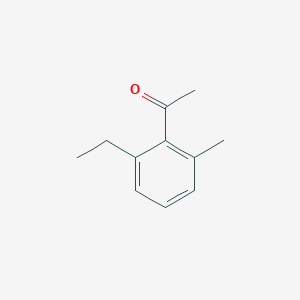
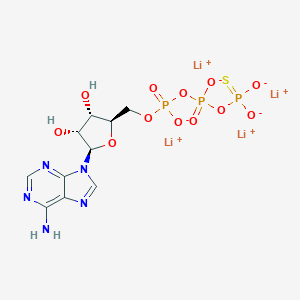
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)
